molecular formula C18H19N3O4S B15248155 N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B15248155
M. Wt: 373.4 g/mol
InChI Key: CQLQKJKNQZSLPC-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the phthalazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the phthalazinone intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the hydroxyethyl group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ketone group in the phthalazinone ring can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
  • N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Uniqueness

N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H19N3O4S/c1-12-7-8-13(11-16(12)26(24,25)21(2)9-10-22)17-14-5-3-4-6-15(14)18(23)20-19-17/h3-8,11,22H,9-10H2,1-2H3,(H,20,23)

InChI Key

CQLQKJKNQZSLPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N(C)CCO

Origin of Product

United States

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